3,3'-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde
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Overview
Description
3,3’-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde is an organic compound characterized by the presence of two benzaldehyde groups connected via a hydroxyethane bridge. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde typically involves the condensation of benzaldehyde derivatives with ethylene glycol under acidic conditions. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the hydroxyethane bridge between the two benzaldehyde moieties .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,3’-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3,3’-(2-Hydroxyethane-1,1-diyl)dibenzoic acid.
Reduction: 3,3’-(2-Hydroxyethane-1,1-diyl)dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,3’-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3,3’-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyethane bridge provides additional sites for hydrogen bonding and van der Waals interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Similar structure but with an ethyne bridge instead of a hydroxyethane bridge.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde: Contains a benzo[c][1,2,5]thiadiazole core instead of a hydroxyethane bridge.
Uniqueness
3,3’-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde is unique due to its hydroxyethane bridge, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
Properties
CAS No. |
878392-89-3 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-[1-(3-formylphenyl)-2-hydroxyethyl]benzaldehyde |
InChI |
InChI=1S/C16H14O3/c17-9-12-3-1-5-14(7-12)16(11-19)15-6-2-4-13(8-15)10-18/h1-10,16,19H,11H2 |
InChI Key |
HMUVGTQJBSUYHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(CO)C2=CC=CC(=C2)C=O)C=O |
Origin of Product |
United States |
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